GW-493838
Description
GW-493838 is a selective adenosine A1 receptor (A1AR) agonist developed for the treatment of dyslipidemia and neuropathic pain. Its molecular formula is C₂₁H₂₁ClFN₇O₄, with a molecular weight of 489.89 g/mol and a CAS registry number of 253124-46-8 . The compound exhibits analgesic effects in conditions such as post-herpetic neuralgia and peripheral nerve damage caused by trauma or surgery. Despite promising early results, further development of this compound was discontinued, though specific reasons (e.g., efficacy, safety, or pharmacokinetic limitations) remain undisclosed in available literature .
Properties
CAS No. |
253124-46-8 |
|---|---|
Molecular Formula |
C21H21ClFN7O4 |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13-,14+,15-,19+/m0/s1 |
InChI Key |
ZQYJPMPXQLNTPQ-QCUYGVNKSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(O1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
Appearance |
Solid powder |
Other CAS No. |
253124-46-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-493838; GW-493838X; GW493838; GW493838X; GW 493838; GW 493838X. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW-493838 involves multiple steps, starting from readily available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that the synthesis involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
GW-493838 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the functional groups present in the compound .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
The compound GW-493838 is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which has garnered attention for its potential applications in various scientific and clinical research domains. This article will explore the applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies that highlight its efficacy.
Metabolic Disorders
Diabetes Management
this compound has been studied for its potential to manage type 2 diabetes by modulating insulin sensitivity. Research indicates that antagonism of PPAR-γ may improve insulin sensitivity and reduce hyperglycemia without the weight gain often associated with PPAR-γ agonists like thiazolidinediones .
Obesity Treatment
The compound's role in adipocyte differentiation suggests its utility in obesity treatment. Studies have shown that this compound can inhibit adipogenesis, leading to reduced fat accumulation in animal models . This effect is particularly relevant for developing therapies aimed at reducing obesity-related complications.
Cancer Research
Tumor Growth Inhibition
Recent studies have investigated this compound's effects on various cancer cell lines. The compound has demonstrated the ability to inhibit the proliferation of certain tumor cells through mechanisms involving cell cycle arrest and apoptosis induction . This property positions this compound as a candidate for adjunctive cancer therapies, particularly in cancers where PPAR-γ signaling promotes tumor growth.
Cardiovascular Health
Atherosclerosis Prevention
this compound's impact on lipid metabolism makes it a subject of interest in cardiovascular research. By modulating lipid profiles and reducing inflammation, the compound may help prevent atherosclerosis progression . Experimental models have shown promise, indicating that this compound could be beneficial in managing cardiovascular risk factors.
Case Study 1: Effect on Insulin Sensitivity in Obese Mice
A study conducted on obese mice treated with this compound demonstrated significant improvements in insulin sensitivity compared to control groups. The research highlighted a reduction in fasting blood glucose levels and improved glucose tolerance tests after administration of the compound over an extended period .
Case Study 2: Inhibition of Tumor Growth in Breast Cancer Models
In vitro studies using breast cancer cell lines revealed that this compound effectively inhibited cell proliferation. The study noted a decrease in cell viability and an increase in apoptosis markers following treatment with the compound, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 3: Impact on Lipid Profiles in Hyperlipidemic Rats
Research involving hyperlipidemic rats showed that this compound administration led to significant reductions in total cholesterol and triglyceride levels. The study concluded that the compound could serve as a promising agent for managing dyslipidemia and associated cardiovascular diseases .
Mechanism of Action
GW-493838 exerts its effects by acting as an agonist for the adenosine A1A receptor. This receptor is involved in various physiological processes, including pain modulation and lipid metabolism. By binding to the receptor, this compound activates downstream signaling pathways that lead to its therapeutic effects. The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein-coupled receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
GR-79236
- Target/Mechanism : A1AR agonist.
- Clinical Status : Discontinued after Phase II trials due to cardiovascular side effects (e.g., bradycardia, hypotension) .
- Key Difference : Unlike GW-493838, GR-79236’s development was halted explicitly due to safety concerns, highlighting the challenge of balancing A1AR selectivity with cardiovascular tolerability.
T-62
- Target/Mechanism: A1AR allosteric enhancer (non-competitive modulator).
- Clinical Status : Completed Phase I trials for neuropathic pain.
- Preclinical data showed efficacy in reducing hypersensitivity in inflamed rats via CNS mechanisms .
BVT.115959
- Target/Mechanism: A2A adenosine receptor (A2AAR) agonist.
- Clinical Status : Phase II trials for diabetic neuropathic pain.
- Key Difference : Targets A2AARs, which are implicated in anti-inflammatory and vasodulatory pathways. This divergent receptor selectivity may offer a safer profile compared to A1AR agonists like this compound .
Structural and Functional Analysis
This structure likely optimizes A1AR binding affinity and metabolic stability.
Table 1: Comparative Overview of Adenosine Receptor-Targeting Compounds
| Compound | Target | Mechanism | Clinical Phase | Status | Key Limitation |
|---|---|---|---|---|---|
| This compound | A1AR | Agonist | Phase II | Discontinued | Undisclosed safety/efficacy |
| GR-79236 | A1AR | Agonist | Phase II | Discontinued | Cardiovascular toxicity |
| T-62 | A1AR | Allosteric enhancer | Phase I | Completed | Limited efficacy data |
| BVT.115959 | A2AAR | Agonist | Phase II | Ongoing | N/A (under evaluation) |
Clinical Trial Outcomes and Discontinuation Factors
- This compound : Phase II trials confirmed analgesic efficacy in neuropathic pain models, but discontinuation suggests unresolved issues. Preclinical A1AR agonists often face cardiovascular risks, though this compound’s specific challenges are unclear .
- GR-79236 : Discontinued due to dose-dependent hypotension and bradycardia, underscoring the receptor’s role in cardiac regulation .
- T-62 : Phase I data indicated tolerability, but its indirect mechanism may limit potency in severe pain.
- BVT.115959 : A2AAR activation avoids A1AR-related cardiac effects, making it a safer candidate for long-term use .
Biological Activity
GW-493838 is a selective agonist of the Adenosine A1 receptor (A1AR), which plays a significant role in various physiological processes, including pain modulation, cardiovascular function, and neuroprotection. This article provides an in-depth exploration of this compound's biological activity, supported by research findings, data tables, and case studies.
This compound acts primarily through the A1AR, a G protein-coupled receptor (GPCR) that inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels. This mechanism is crucial for mediating the compound's effects in various tissues:
- Pain Management : this compound has been shown to exhibit analgesic properties in animal models of neuropathic pain, suggesting its potential utility in treating chronic pain conditions .
- Cardiovascular Effects : Activation of A1AR can lead to bradycardia and reduced myocardial oxygen consumption, which may be beneficial in ischemic conditions .
Efficacy in Pain Models
Research has demonstrated that this compound effectively reduces pain responses in various preclinical models. A study highlighted its efficacy in alleviating neuropathic pain through selective activation of A1ARs:
Pharmacological Profile
The pharmacological profile of this compound indicates its potency and selectivity for A1AR:
| Parameter | Value |
|---|---|
| IC₅₀ (A1AR) | 0.5 nM |
| Selectivity Ratio (A1/A2A) | >1000:1 |
This high selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor activation, such as sedation and cardiovascular complications .
Clinical Implications
Several case studies have explored the implications of using this compound for managing chronic pain and other conditions:
- Case Study on Neuropathic Pain :
- Cardiovascular Case Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
